molecular formula C12H12Cl2OS B8352295 6,7-Dichloro-5-methoxy-2-n-propylbenzo[b]thiophene

6,7-Dichloro-5-methoxy-2-n-propylbenzo[b]thiophene

Cat. No. B8352295
M. Wt: 275.2 g/mol
InChI Key: PEKZRNGYCROWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04528399

Procedure details

To a mixture of 44 g of 6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxy-2-n-propylbenzo[b]thiophene in 275 ml of glacial acetic acid is added 65 ml of boron triluoride etherate and the mixture is warmed on a steam bath until it becomes clear. The solution is stired for 10 mins and then quenched with a mixture of 500 g of ice and 200 ml of a 10% sodium hydroxide solution. The mixture is neutralized with 50% sodium hydroxide solution and then extracted with two 300-ml portions of ethyl ether. The organic layers are combined, washed with 100 ml of a saturated sodium bicarbonate solution, 100 ml of water, dried over anhydrous magnesium sulfate, filtered and the solvent is removed to give an oil. Chromatography of the oil on an alumina column using 9:1-hexane:ethyl ether as eluting solvent gives 31 g of 6,7-dichloro-5-methoxy-2-n-propylbenzo[b]thiophene as an oil.
Name
6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxy-2-n-propylbenzo[b]thiophene
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:16][CH3:17])=[CH:4][C:5]2[CH:9](O)[CH:8]([CH2:11][CH2:12][CH3:13])[S:7][C:6]=2[C:14]=1[Cl:15].[B]>C(O)(=O)C>[Cl:1][C:2]1[C:3]([O:16][CH3:17])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:11][CH2:12][CH3:13])[S:7][C:6]=2[C:14]=1[Cl:15]

Inputs

Step One
Name
6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxy-2-n-propylbenzo[b]thiophene
Quantity
44 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(C2O)CCC)C1Cl)OC
Name
Quantity
275 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[B]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed on a steam bath until it
CUSTOM
Type
CUSTOM
Details
quenched with a mixture of 500 g of ice and 200 ml of a 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with two 300-ml portions of ethyl ether
WASH
Type
WASH
Details
washed with 100 ml of a saturated sodium bicarbonate solution, 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
1-hexane:ethyl ether as eluting solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)CCC)C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.